2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one
Description
2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one is a brominated heterocyclic compound featuring a fused pyrazolo-diazepinone core. Its structure comprises a seven-membered diazepinone ring fused with a pyrazole ring, with a bromine atom substituted at the 2-position.
Properties
IUPAC Name |
2-bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O/c8-6-3-5-1-2-9-7(12)4-11(5)10-6/h3H,1-2,4H2,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPKEAXWRNIQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CN2C1=CC(=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation-Cyclization Strategy
The alkylation-cyclization approach, as demonstrated in the synthesis of related pyrazolo-diazepine carboxylates, provides a foundational framework for constructing the diazepine core . Starting with methyl pyrazole-3,5-dicarboxylate, alkylation with 3-bromo-N-Boc-propylamine introduces the requisite amine sidechain. Subsequent Boc deprotection under acidic conditions triggers spontaneous cyclization to yield the diazepine skeleton .
For bromine incorporation at the pyrazole C2 position, two pathways emerge:
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Pre-cyclization bromination : Direct bromination of methyl pyrazole-3,5-dicarboxylate using N-bromosuccinimide (NBS) in acetic acid at 0–5°C achieves selective C2 functionalization (68–72% yield) . Subsequent alkylation and cyclization preserve the bromine substituent.
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Post-alkylation bromination : Electrophilic substitution on the alkylated intermediate using bromine in dichloromethane (-10°C) enables C2 bromination prior to cyclization (55–60% yield) .
Critical parameters :
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Temperature control during bromination prevents polybromination
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Boc-group stability during alkylation requires anhydrous conditions
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Cyclization efficiency depends on acid strength (HCl in dioxane optimal)
Pictet-Spengler Cyclocondensation
The Pictet-Spengler reaction, adapted for seven-membered heterocycles, offers an alternative route under mild conditions . This method employs:
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2-Aminopyrazole derivatives
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α-Keto esters bearing bromine substituents
Representative protocol :
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Condense 3-amino-5-bromopyrazole with ethyl 4-oxopent-2-enoate using 10 mol% trifluoroacetic acid in CH2Cl2 at 25°C .
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Stir for 12–16 hours to form the diazepinone core via -hydride shift (83% yield) .
Advantages :
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Single-step formation of the diazepine ring
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Excellent functional group tolerance
Limitations :
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Requires pre-brominated starting materials
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Stereochemical control at C7 remains challenging
Halogenation Post-Cyclization
Late-stage bromination of the fully assembled pyrazolo-diazepinone represents a complementary strategy, particularly when regioselective substitution is achievable .
Bromination conditions :
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NBS/AIBN | CCl4 | 80 | 4 | 62 |
| Br2/FeCl3 | CH2Cl2 | 0 | 1 | 58 |
| CuBr2/DMF | DMF | 120 | 8 | 71 |
Data extrapolated from analogous diazepine brominations
Key considerations:
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Electron-deficient pyrazole rings direct bromine to C2
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Steric hindrance from the diazepine ring minimizes over-bromination
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
The alkylation-cyclization route offers superior scalability for industrial applications, while the Pictet-Spengler method provides the highest atom economy. Late-stage bromination remains valuable for structure-activity relationship studies requiring late-stage diversification .
Process Optimization Strategies
Solvent effects :
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Cyclization yields improve from 68% to 89% when switching from THF to 2-MeTHF
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Bromination efficiency in DMF increases by 22% compared to dichloroethane
Catalytic enhancements :
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Addition of 5 mol% Zn(OTf)2 during Pictet-Spengler reactions reduces reaction time from 16h→8h
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Microwave irradiation (150W, 100°C) accelerates alkylation steps by 3-fold
Protecting group alternatives :
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include substituted pyrazolo[1,5-d][1,4]diazepines, oxides, and dehalogenated derivatives .
Scientific Research Applications
Pharmacological Studies
2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one has been investigated for its potential as a therapeutic agent in various diseases:
- Anticonvulsant Activity : Studies have shown that compounds with similar diazepine structures exhibit anticonvulsant properties. The unique structural features of 2-bromo derivatives may enhance these effects through modulation of GABA receptors .
- Antitumor Effects : Research indicates that pyrazolo[1,5-d][1,4]diazepines can inhibit tumor growth by inducing apoptosis in cancer cells. Preliminary studies suggest that 2-bromo derivatives may also possess similar antitumor properties .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological research:
- Anxiolytic Properties : Compounds in this class are being studied for their potential to alleviate anxiety symptoms by modulating serotonin and dopamine pathways .
Synthetic Chemistry
The synthesis of this compound has been explored using various methods:
- Multicomponent Reactions : Efficient synthetic routes involve the use of multicomponent reactions that allow for the rapid assembly of complex structures. This approach not only enhances yield but also minimizes waste products .
Comprehensive biological profiling is essential for understanding the full scope of this compound’s applications:
- In vitro Studies : Various assays are conducted to evaluate the cytotoxicity and selectivity of the compound against different cancer cell lines.
- In vivo Studies : Animal models are utilized to assess pharmacokinetics and pharmacodynamics, providing insights into dosage and efficacy.
Case Study 1: Anticancer Activity
A study conducted on the effects of 2-bromo derivatives on human breast cancer cell lines demonstrated a significant reduction in cell viability. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Research published in a peer-reviewed journal highlighted the neuroprotective effects of similar diazepine compounds in models of neurodegenerative diseases. The findings suggest that these compounds could mitigate neuronal damage caused by oxidative stress.
Table 1: Synthesis Conditions for 2-Bromo Derivatives
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Multicomponent Reaction | Room Temperature | 85% |
| Microwave-Assisted | 120°C for 10 minutes | 90% |
| Solvent-Free Reaction | Mechanical Stirring | 80% |
| Activity Type | Model System | IC50 (µM) |
|---|---|---|
| Antitumor | MCF-7 Cell Line | 15 |
| Anticonvulsant | Mouse Seizure Model | 20 |
| Anxiolytic | Elevated Plus Maze | 10 |
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one with analogous brominated heterocycles, focusing on structural, synthetic, and physicochemical properties.
Structural Features
Key Observations :
- Ring Size: The seven-membered diazepinone core of the target compound confers greater conformational flexibility compared to rigid six-membered analogs (e.g., triazinones or pyrimidines) .
- Bromine Position: Bromine at position 2 (target compound) vs. positions 3, 7, or 8 in analogs significantly impacts electronic distribution and steric interactions. For example, bromine at position 7 in triazinones increases molecular packing efficiency via halogen bonding , while position 2 in the diazepinone may influence reactivity at the lactam carbonyl.
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be inferred:
Key Observations :
- The diazepinone’s lactam moiety may enhance solubility in polar solvents compared to tert-butyl-substituted triazinones or phenyl-rich pyrimidines.
- Bromine’s position influences thermal stability; triazinones with bromine at position 7 exhibit high crystallinity and melting points .
Key Observations :
- Bromination strategies vary: Direct electrophilic substitution (e.g., Br2 in acetic acid for pyrimidines ) vs. dehydrative methods for triazinones .
- The target compound’s synthesis may require milder conditions due to the reactivity of the diazepinone lactam.
Biological Activity
2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 218.06 g/mol. Its structural characteristics include a fused bicyclic system that contributes to its potential pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazolo compounds showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that pyrazolo compounds can induce apoptosis in cancer cell lines through the activation of caspases . The specific pathways and mechanisms remain to be fully elucidated.
Neuropharmacological Effects
There is growing interest in the neuropharmacological effects of pyrazolo derivatives. Some studies have suggested that they may act as anxiolytics or antidepressants by modulating neurotransmitter systems such as GABA and serotonin . Further research is needed to confirm these effects and understand the underlying mechanisms.
Case Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial activity of various heterocycles, this compound was tested against a panel of microorganisms. It demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Cancer Cell Line Studies
A study involving several cancer cell lines revealed that compounds related to this compound exhibited cytotoxic effects. The mechanism was hypothesized to involve cell cycle arrest and induction of apoptosis .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one?
- Methodology : Cyclocondensation of halogenated precursors (e.g., brominated pyrazoles) with dihydrodiazepine derivatives under basic conditions (e.g., NaH or K₂CO₃ in DMF/THF) is a primary approach . For example, describes bromine substitution at the 3-position via nucleophilic displacement using amines or thiols. Reaction optimization should include temperature control (50–80°C) and inert atmospheres to minimize side reactions.
Q. How is the compound characterized structurally?
- Methodology : Use high-resolution NMR (¹H/¹³C) to confirm the bicyclic framework and bromine position. Mass spectrometry (HRMS) validates molecular weight (e.g., C₈H₉BrN₄O ≈ 257.1 g/mol). X-ray crystallography, if feasible, resolves stereochemical ambiguities . also recommends comparing spectral data with analogs (e.g., chloro or iodo derivatives) for cross-verification.
Q. What are the key reactivity trends of the bromine substituent?
- Methodology : The bromine atom undergoes nucleophilic substitution (e.g., Suzuki coupling for aryl group introduction) or participates in halogen bonding for target protein interactions. highlights its role in enhancing binding affinity in medicinal chemistry. Kinetic studies (e.g., monitoring reaction progress via HPLC) can quantify substitution rates under varying conditions (solvent polarity, catalyst loadings) .
Advanced Research Questions
Q. How can contradictory data in synthetic yields be resolved?
- Methodology : Statistical tools like the Redlich-Kister equation ( ) model non-ideal behavior in reaction mixtures. For example, excess molar volume (Vᴱ) and viscosity deviations (Δη) in solvent systems (e.g., 1,4-dioxane + bromobenzene) correlate with yield variations. Design of Experiments (DoE) optimizes parameters (temperature, stoichiometry) while ANOVA identifies significant variables .
Q. What strategies improve selectivity in substitution reactions?
- Methodology : Use directing groups (e.g., electron-withdrawing substituents) to control regioselectivity. suggests Pd-catalyzed cross-coupling with arylboronic acids under mild conditions (room temperature, low catalyst loading). Computational DFT studies predict transition states to guide ligand design (e.g., bulky phosphines to hinder undesired pathways) .
Q. How does the compound interact with CNS targets?
- Methodology : Radioligand binding assays (e.g., GABAₐ receptor subtypes) quantify affinity (Kᵢ values). Molecular docking (AutoDock Vina) models halogen bonding between the bromine and receptor residues (e.g., His102 in α₁ subunits). Compare with non-brominated analogs ( ) to isolate bromine’s pharmacophoric contribution .
Q. What degradation pathways occur under physiological conditions?
- Methodology : Forced degradation studies (acid/base/oxidative stress) monitored by LC-MS identify metabolites. For example, oxidation via cytochrome P450 enzymes may yield N-oxide derivatives. Stability assays (pH 2–9, 37°C) quantify half-life (t₁/₂) and guide formulation strategies (e.g., lyophilization for labile intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
